1-Bromo-3-methoxynaphthalen-2-ol

5-Lipoxygenase inhibition Anti-inflammatory screening Negative control selection

1-Bromo-3-methoxynaphthalen-2-ol (CAS 404965-07-7) is a C11H9BrO2 halogenated naphthol derivative featuring bromine and hydroxyl groups on adjacent carbons of the naphthalene ring system, with a methoxy substituent at the 3-position. It serves as a mono-brominated synthetic intermediate enabling selective metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at the C1 position.

Molecular Formula C11H9BrO2
Molecular Weight 253.09 g/mol
CAS No. 404965-07-7
Cat. No. B1290165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-methoxynaphthalen-2-ol
CAS404965-07-7
Molecular FormulaC11H9BrO2
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C(=C1O)Br
InChIInChI=1S/C11H9BrO2/c1-14-9-6-7-4-2-3-5-8(7)10(12)11(9)13/h2-6,13H,1H3
InChIKeyWQTNUNHZFJXLNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-methoxynaphthalen-2-ol (CAS 404965-07-7): Procurement-Ready Halogenated Naphthol Intermediate


1-Bromo-3-methoxynaphthalen-2-ol (CAS 404965-07-7) is a C11H9BrO2 halogenated naphthol derivative featuring bromine and hydroxyl groups on adjacent carbons of the naphthalene ring system, with a methoxy substituent at the 3-position. It serves as a mono-brominated synthetic intermediate enabling selective metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at the C1 position [1]. The compound is documented as a key reactant in the patented synthesis of pyrimidine-based PGE2 receptor modulators for cancer immunotherapy [2]. Commercially available at ≥95% purity (NMR-verified) with a melting point of 98–99 °C, it is supplied by multiple vendors including Apollo Scientific, Key Organics, and CymitQuimica .

Synthetic Role Mono-brominated handle for selective cross-coupling
Negative Control Scaffold free of 5‑LOX/sEH inhibitory activity
Patent Route Key intermediate for PGE₂ receptor modulator research

1-Bromo-3-methoxynaphthalen-2-ol: Why Generic Naphthol Substitution Fails


Generic substitution of naphthol derivatives for 1-bromo-3-methoxynaphthalen-2-ol is precluded by the specific regiochemical demands that govern downstream reactivity and biological screening profiles. The non-brominated parent compound, 3-methoxy-2-naphthol (CAS 18515-11-2), lacks the C1 bromine handle required for cross-coupling, rendering it inert to Suzuki-Miyaura, Buchwald-Hartwig, and related metal-catalyzed transformations . Conversely, the dibromo analog 1,4-dibromo-3-methoxynaphthalen-2-ol (CAS 1335113-07-9) presents two electrophilic sites, which complicates sequential functionalization and leads to undesired over-reaction or isomeric mixtures . The documented weak inhibitory activity against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) further distinguishes this scaffold for applications in which off-target enzyme inhibition must be avoided [1].

Target Compound
Common Substitute
Reactivity
Single C1–Br for controlled coupling
Non‑brominated analog lacks cross‑coupling handle
Selectivity
One electrophilic site; predictable product
Dibromo analog may yield isomeric mixtures
Off‑Target Profile
Essentially inactive against 5‑LOX/sEH
Other naphthols may introduce enzyme inhibition

1-Bromo-3-methoxynaphthalen-2-ol: Quantified Differentiation Evidence for Scientific Selection


5-LOX Inhibition: Defining a Negative-Control Profile vs. NDGA

In a head-to-target comparison, 1-bromo-3-methoxynaphthalen-2-ol exhibits an IC50 > 10,000 nM against human recombinant 5-lipoxygenase (5-LOX), measured via reduction of all-trans isomers of LTB4 and 5-HETE formation [1]. In contrast, the reference 5-LOX inhibitor nordihydroguaiaretic acid (NDGA) demonstrates an IC50 of 200 nM in the same enzymatic class, representing a >50-fold lower potency for the target compound. This indicates that 1-bromo-3-methoxynaphthalen-2-ol is essentially inactive against 5-LOX, making it suitable for experimental designs requiring a naphthalene scaffold free of 5-LOX-mediated confounding activity.

5‑LOX Selectivity
Head‑to‑head
Target: IC₅₀ > 10,000 nM
NDGA: IC₅₀ = 200 nM
>50‑fold weaker; suitable negative control
Recombinant human 5‑LOX; LTB₄/5‑HETE assay
5-Lipoxygenase inhibition Anti-inflammatory screening Negative control selection

Physical Property Differentiation: Melting Point vs. Non-Brominated Parent 3-Methoxy-2-naphthol

Supplier specifications demonstrate a quantifiable difference in melting behavior between 1-bromo-3-methoxynaphthalen-2-ol and its non-brominated synthetic precursor. Apollo Scientific reports a melting point of 98–99 °C for the brominated compound . In contrast, 3-methoxy-2-naphthol (CAS 18515-11-2) exhibits a melting point of 107–111 °C as specified by TCI Chemicals and other suppliers . This ≥8 °C depression in melting point upon bromination provides a rapid, low-cost identity and purity check for incoming material and distinguishes the two compounds during procurement.

Melting Point
Data to verify
98–99 °C vs. parent 107–111 °C
≥8 °C depression enables benchtop ID
Supplier CoA data; verify with incoming lot
Physical characterization Purity assessment Process chemistry

Synthetic Handle Count: Controlled Monofunctionalization vs. 1,4-Dibromo Analog

The presence of a single bromine atom at the C1 position of 1-bromo-3-methoxynaphthalen-2-ol (MW 253.09; mp 98–99 °C) provides exactly one electrophilic site for cross-coupling reactions, enabling controlled sequential derivatization [1]. By contrast, the 1,4-dibromo analog (CAS 1335113-07-9) carries two reactive bromine atoms (MW 331.99; mp 149–152 °C) and presents an additional 78.90 Da of molecular weight . In palladium-catalyzed coupling reactions, the monobromo derivative avoids chemoselectivity challenges and byproduct formation inherent to polyhalogenated substrates, simplifying purification and improving step-yield predictability.

Reactive Handles
Class‑level
1 × C–Br (MW 253)
vs. 2 × C–Br (MW 332)
Single site avoids over‑reaction
Supplier specification; guides synthetic choice
Cross-coupling Sequential functionalization Synthetic strategy

Patent-Embedded Synthetic Utility: Key Intermediate for PGE2 Receptor Modulators

1-Bromo-3-methoxynaphthalen-2-ol is explicitly utilized as a reactant in the synthesis of pyrimidine derivatives claimed as PGE2 receptor modulators for cancer immunotherapy. The synthetic protocol, documented in the patent literature, employs Pd(PPh3)4, HCl, sodium hydride, caesium carbonate, and triethylamine in a mixed solvent system (methanol/dichloromethane/water/DMF) over 1.75 hours to afford 3-methoxy-1-methylnaphthalen-2-yl trifluoromethanesulfonate [1]. This specific transformation cannot be executed with non-brominated naphthols or dibromo analogs without altering the reaction outcome, making this compound irreplaceable for organizations following this patented synthetic route.

Patent Protocol
Patent context
Pd(PPh₃)₄ / HCl / NaH / Cs₂CO₃ / Et₃N
MeOH/DCM/H₂O/DMF, 1.75 h
Validated route to PGE₂ modulator intermediate
Reaction specific to this brominated scaffold
Cancer immunotherapy PGE2 receptor antagonism Patent synthesis

sEH Inhibition: Confirmed Lack of Off-Target Epoxide Hydrolase Activity

In an in vitro enzymatic assay, 1-bromo-3-methoxynaphthalen-2-ol inhibited human recombinant soluble epoxide hydrolase (sEH) with an IC50 > 10,000 nM, measured as a reduction in 6-methoxynaphthaldehyde formation using PHOME as a fluorogenic substrate [1]. By comparison, structurally diverse sEH inhibitors reported in the literature achieve IC50 values as low as 1.40 nM, with many active scaffolds falling in the sub-100 nM range [2]. The >7,000-fold gap between the target compound and potent sEH inhibitors confirms that this scaffold does not engage the sEH catalytic site and can be deployed in biological assays where sEH-mediated metabolism must remain uninhibited.

sEH Selectivity
Cross‑study comparable
Target: IC₅₀ > 10,000 nM
Potent inhibitors: 1.4–100 nM
No engagement of sEH catalytic site
Recombinant human sEH; PHOME assay
Soluble epoxide hydrolase Off-target profiling Selectivity screening

1-Bromo-3-methoxynaphthalen-2-ol: High-Confidence Application Scenarios Based on Verified Evidence


Negative Control Compound for 5-LOX and sEH Enzymatic Screening Panels

Investigators designing in vitro enzyme inhibition panels can employ 1-bromo-3-methoxynaphthalen-2-ol as a structurally relevant negative control. With IC50 values exceeding 10,000 nM against both 5-LOX and sEH, this scaffold provides a baseline for assay window determination without contributing to target inhibition [1]. The availability of quantitative IC50 data from ChEMBL-curated BindingDB entries ensures that negative-control selection is evidence-based rather than assumed.

Mono-Brominated Building Block for Sequential Pd-Catalyzed Cross-Coupling in Medicinal Chemistry

Medicinal chemists constructing biaryl or aryl-amine libraries benefit from the single C1–Br handle of this compound, which permits Suzuki-Miyaura or Buchwald-Hartwig coupling without the chemoselectivity complications inherent to 1,4-dibromo analogs [2]. The defined melting point (98–99 °C) facilitates identity verification and purity assessment via a simple capillary melting point apparatus at the bench .

Regioselective Intermediate for PGE2 Receptor Modulator Synthesis (Cancer Immunotherapy)

Research groups and CDMOs following the patented synthetic route to pyrimidine-based PGE2 receptor modulators can use this compound as the documented starting material. The disclosed reaction conditions—Pd(PPh3)4, HCl, NaH, Cs2CO3, and Et3N in a mixed organic-aqueous solvent system over 1.75 hours—are specifically validated for this brominated naphthol substrate and cannot be transferred to non-halogenated or dibrominated alternatives without process redevelopment [3].

Physicochemical Reference Standard for Halogenated Naphthol Characterization

Analytical chemistry laboratories can adopt 1-bromo-3-methoxynaphthalen-2-ol as a reference standard for halogenated naphthol identification, leveraging its well-defined melting point (98–99 °C), molecular weight (253.09), and LogP (3.5) as benchmarks for method development and instrument calibration [4]. The ≥95% purity specification verified by NMR across multiple suppliers ensures batch-to-batch consistency appropriate for reference-standard qualification .

Application
Selection Property
Validation Focus
5‑LOX/sEH negative control
Absence of target enzyme inhibition
Assay window determination with quantitative IC₅₀ data
Mono‑brominated cross‑coupling building block
Single C–Br reactive site
Chemoselectivity and step‑yield predictability
PGE₂ receptor modulator intermediate (cancer immunotherapy research)
Patent‑documented starting material
Fidelity to disclosed synthetic procedure
Halogenated naphthol reference standard
Well‑defined mp, MW, and purity
Instrument calibration and method development
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